N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound known for its applications in various fields, particularly in chemical biology. The biocompatibility and fast kinetics of this compound make it desirable for bioconjugation in diverse chemical biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the reaction of tert-butylamine with 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves the use of solvents and catalysts to facilitate the reaction and achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial production methods are designed to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation experiments to study protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The compound accelerates reaction rates and suppresses cell cytotoxicity, making it suitable for bioconjugation . The molecular targets and pathways involved include the interaction with copper ions and the formation of stable triazole rings .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its water solubility, biocompatibility, and fast reaction kinetics. These properties make it more suitable for bioconjugation and in vivo applications compared to other similar compounds .
Properties
IUPAC Name |
N-tert-butyl-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-12(2,3)15-11(18)16-8-4-10(5-9-16)17-13-6-7-14-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMRZNDYUXXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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